molecular formula C15H19NO3 B8186575 N-Boc-N-Indan-2-yl-formamide

N-Boc-N-Indan-2-yl-formamide

Cat. No.: B8186575
M. Wt: 261.32 g/mol
InChI Key: GWGOAIAREFMCCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-Indan-2-yl-formamide typically involves the reaction of indan-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-Indan-2-yl-formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Boc-N-Indan-2-yl-formamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Boc-N-Indan-2-yl-formamide involves its interaction with specific molecular targets. The compound’s formyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. These interactions can influence biological pathways and processes, making the compound valuable in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-Indan-2-yl-formamide is unique due to its specific combination of a formyl group and an indan-2-yl moiety.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-inden-2-yl)-N-formylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16(10-17)13-8-11-6-4-5-7-12(11)9-13/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGOAIAREFMCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C=O)C1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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